molecular formula C13H19N3O3 B1434447 Tert-butyl 3-((4-aminopyridin-2-yl)oxy)azetidine-1-carboxylate CAS No. 1955522-72-1

Tert-butyl 3-((4-aminopyridin-2-yl)oxy)azetidine-1-carboxylate

Cat. No. B1434447
M. Wt: 265.31 g/mol
InChI Key: LVTPUKSOCGFZRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of Tert-butyl 3-((4-aminopyridin-2-yl)oxy)azetidine-1-carboxylate is C14H21N3O3 . This indicates that the compound is composed of 14 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms.


Physical And Chemical Properties Analysis

The boiling point of Tert-butyl 3-((4-aminopyridin-2-yl)oxy)azetidine-1-carboxylate is predicted to be around 431.4±25.0 °C . The density is predicted to be approximately 1.192±0.06 g/cm3 at 20 °C under a pressure of 760 Torr .

Scientific Research Applications

Synthesis of Enantiopure Azetidine-2-Carboxylic Acids

Azetidine-2-carboxylic acid (Aze) analogs with diverse heteroatomic side chains have been synthesized, showcasing the molecule's utility in creating amino acid-azetidine chimeras. These chimeras are crucial for studying peptide activity and understanding the influence of conformation on biological function (Sajjadi & Lubell, 2008).

Novel Ligand Synthesis for Nicotinic Receptors

The synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, an analogue of A-85380, demonstrates the compound's potential as a novel ligand for nicotinic receptors. This synthesis underscores the importance of such molecules in developing radiolabeled compounds for imaging and therapeutic applications (Karimi & Långström, 2002).

Activation of Carboxylic Acids

The molecule has been implicated in the activation of carboxylic acids, leading to the efficient formation of amides or peptides. This application is vital in peptide synthesis, illustrating the compound's utility in facilitating bond formation between carboxylic acids and amines (Basel & Hassner, 2002).

Synthesis of Substituted Azetidines

Research has demonstrated efficient synthetic routes to bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, showcasing the compound's role in accessing novel chemical spaces complementary to piperidine ring systems. This indicates its significance in the development of new compounds with potential medicinal applications (Meyers et al., 2009).

Cycloaddition Reactions

The compound's utility extends to cycloaddition reactions, where it has been used to generate imidazoline, oxazolidine, and tetrahydropyrimidine products. Such reactions are foundational in the synthesis of complex heterocyclic compounds, highlighting its importance in organic chemistry (Yadav & Sriramurthy, 2005).

properties

IUPAC Name

tert-butyl 3-(4-aminopyridin-2-yl)oxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-7-10(8-16)18-11-6-9(14)4-5-15-11/h4-6,10H,7-8H2,1-3H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTPUKSOCGFZRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-((4-aminopyridin-2-yl)oxy)azetidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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